molecular formula C3H3N2NaO2 B3328701 Sodium methyl cyanocarbamate CAS No. 51234-98-1

Sodium methyl cyanocarbamate

Cat. No.: B3328701
CAS No.: 51234-98-1
M. Wt: 122.06 g/mol
InChI Key: UVJYATLICUROFI-UHFFFAOYSA-M
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Description

Sodium methyl cyanocarbamate is a chemical compound with the molecular formula C3H3N2NaO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sodium ion, a methyl group, and a cyanocarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyl cyanocarbamate can be synthesized through the reaction of cyanamide with methyl chloroformate. The reaction typically proceeds as follows: [ \text{NH}_2\text{CN} + \text{ClCOOCH}_3 \rightarrow \text{NCNHCOOCH}_3 ] In industrial settings, the calcium salt of methyl cyanocarbamate is often used instead of the pure compound to react with o-phenylenediamine, forming carbendazim .

Industrial Production Methods: The industrial production of this compound involves the use of lime nitrogen (calcium cyanamide) and methyl chloroformate. The reaction conditions include controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium methyl cyanocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to simpler compounds, depending on the reagents used.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with o-phenylenediamine in acidic aqueous solution produces carbendazim .

Scientific Research Applications

Sodium methyl cyanocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium methyl cyanocarbamate involves its interaction with specific molecular targets and pathways. It can act as an electrophilic agent, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a sodium ion, a methyl group, and a cyanocarbamate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

sodium;N-cyano-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2.Na/c1-5(2-4)3(6)7;/h1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJYATLICUROFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C#N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199245
Record name Sodium methyl cyanocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-98-1
Record name Sodium methyl cyanocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium methyl cyanocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium methyl cyanocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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